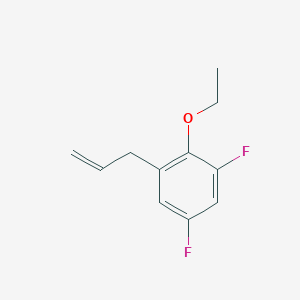

3-(3,5-Difluoro-2-ethoxyphenyl)-1-propene

CAS No.:

Cat. No.: VC13547231

Molecular Formula: C11H12F2O

Molecular Weight: 198.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12F2O |

|---|---|

| Molecular Weight | 198.21 g/mol |

| IUPAC Name | 2-ethoxy-1,5-difluoro-3-prop-2-enylbenzene |

| Standard InChI | InChI=1S/C11H12F2O/c1-3-5-8-6-9(12)7-10(13)11(8)14-4-2/h3,6-7H,1,4-5H2,2H3 |

| Standard InChI Key | XNLDCJIMLHCNDY-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C=C1F)F)CC=C |

| Canonical SMILES | CCOC1=C(C=C(C=C1F)F)CC=C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-(3,5-Difluoro-2-ethoxyphenyl)-1-propene consists of a phenyl ring substituted at the 2-position with an ethoxy group (-OCH2CH3), at the 3- and 5-positions with fluorine atoms, and at the 1-position with a propenyl group (-CH2CH=CH2). The propenyl group introduces a terminal double bond, enabling conjugation with the aromatic system. The IUPAC name reflects this substitution pattern, with the parent chain being 1-propene (allyl group) and the phenyl ring as a substituent .

Molecular Formula and Weight

The molecular formula is C11H11F2O, derived as follows:

-

Phenyl ring (C6H5): 6 carbons, 5 hydrogens (three hydrogens replaced by substituents).

-

Ethoxy group (-OCH2CH3): 2 carbons, 5 hydrogens, 1 oxygen.

-

Propenyl group (-CH2CH=CH2): 3 carbons, 5 hydrogens.

-

Fluorine atoms: 2 substituents.

The molecular weight is calculated as 198.21 g/mol (C: 12.01 × 11 = 132.11; H: 1.01 × 11 = 11.11; F: 19.00 × 2 = 38.00; O: 16.00 × 1 = 16.00) .

Spectroscopic Signatures

-

NMR: The ¹H NMR spectrum would exhibit signals for the ethoxy methylene (δ 3.5–4.0 ppm), propenyl vinyl protons (δ 5.0–6.0 ppm), and aromatic protons (δ 6.5–7.5 ppm). The ¹³C NMR would show peaks for the carbonyl-adjacent carbons (δ 160–180 ppm, absent in this case) and fluorine-coupled aromatic carbons .

-

IR: Stretching vibrations for C-F (1100–1000 cm⁻¹), C-O (1250–1050 cm⁻¹), and C=C (1650–1600 cm⁻¹) are expected .

Electronic and Steric Effects

The electron-withdrawing fluorine atoms deactivate the phenyl ring, directing electrophilic substitution to the 4- and 6-positions (meta to fluorine). Conversely, the electron-donating ethoxy group activates the ring at the ortho and para positions relative to itself, creating a regiochemical interplay. The propenyl group’s conjugation with the ring enhances delocalization, potentially lowering the LUMO energy and increasing reactivity toward nucleophiles .

Synthesis and Functionalization

Retrosynthetic Analysis

A plausible synthetic route involves:

-

Heck Coupling: Reacting 3,5-difluoro-2-ethoxyiodobenzene with propene in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., NEt3) to install the propenyl group .

-

Sonogashira Coupling: If an alkyne intermediate is preferred, coupling an aryl halide with propargyl alcohol followed by reduction could yield the propenyl moiety .

Stepwise Procedure

-

Preparation of 3,5-Difluoro-2-ethoxyiodobenzene:

-

Ethoxylation of 3,5-difluorophenol via Williamson ether synthesis.

-

Directed ortho-metalation (DoM) followed by iodination.

-

-

Palladium-Catalyzed Coupling:

Byproducts and Optimization

-

Competing Reactions: Homocoupling of the aryl halide or over-insertion of propene may occur, necessitating strict temperature control and excess alkene.

-

Yield Improvement: Microwave-assisted heating and ligand tuning (e.g., using Buchwald-Hartwig ligands) can enhance efficiency .

Physicochemical Properties

Thermodynamic Parameters

-

Boiling Point: Estimated at 210–220°C (similar to 1-(3,5-difluoro-2-propoxyphenyl)ethanone ).

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., THF, acetone) due to the ethoxy group; limited solubility in water (<0.1 g/L) .

Partition Coefficients

Stability and Degradation

-

Photostability: The C-F bonds resist UV degradation, but the propenyl double bond may undergo [2+2] cycloaddition under prolonged light exposure.

-

Thermal Decomposition: Onset at ~250°C, producing fluorine-containing gases (e.g., HF) and aromatic fragments .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

-

Nitration: Occurs at the 4-position (meta to fluorine, para to ethoxy) with HNO3/H2SO4, yielding 4-nitro-3,5-difluoro-2-ethoxy-1-propenylbenzene.

-

Sulfonation: Directed to the 6-position (ortho to fluorine) using fuming H2SO4 .

Propenyl Group Reactivity

-

Hydrogenation: Catalytic hydrogenation (H2/Pd-C) reduces the double bond to propane, yielding 3-(3,5-difluoro-2-ethoxyphenyl)propane.

-

Epoxidation: Treatment with m-CPBA forms an epoxide at the double bond, enabling further ring-opening reactions .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Fluorinated aromatics are pivotal in drug design for their metabolic stability and bioavailability. This compound could serve as a precursor to:

-

Kinase Inhibitors: The propenyl group allows cross-coupling to heterocyclic cores.

-

Anticancer Agents: Fluorine enhances membrane permeability and target binding .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume